2-叔丁基-1,2,3,4-四氢吖啶-9-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

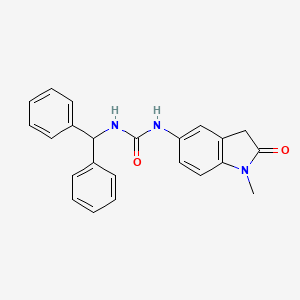

“2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the CAS Number: 351000-76-5 . It has a molecular weight of 283.37 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of “2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is C18H21NO2 . The average mass is 283.365 Da and the monoisotopic mass is 283.157227 Da .Physical and Chemical Properties Analysis

“2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 283.37 .科学研究应用

苄基保护酚的合成

该化合物用于合成苄基保护酚,苄基保护酚是生产具有受控立体选择性的高分子量聚合物和共聚物的关键中间体。 苄基保护促进通过偶联反应将空间体积大的基团引入C2-对称的双(酚盐)醚催化剂中 .

咔唑基衍生物的制备

叔丁基吖啶衍生物用作制备引入庞大咔唑基的化合物的先驱。 这些化合物在开发具有特定电子性质的材料(例如有机半导体)方面具有潜在应用 .

抗菌活性

叔丁基吖啶的衍生物因其抗菌活性而受到研究。 通常使用纸片扩散法来测定这些化合物的有效性,方法是测量抑菌圈,表明其在开发新型抗菌剂方面的潜在用途 .

抗炎应用

一些衍生物,如结构上与叔丁基吖啶相关的2,4-二叔丁基酚,已显示出抗炎活性。 这表明可以探索叔丁基吖啶衍生物对炎症过程的影响 .

吲哚衍生物的合成

叔丁基吖啶衍生物可以用作合成吲哚衍生物的起始材料。 这些衍生物很重要,因为它们在合成具有生物活性的天然产物中充当支架,包括具有抗癌、抗炎和镇痛特性的天然产物 .

催化剂开发

叔丁基吖啶衍生物参与催化剂的合成,特别是含有空间体积大的双(酚盐)醚部分的非茂金属络合物。 据报道,这些催化剂在高温下产生聚合物和共聚物,并具有受控的立体选择性,这在工业聚合物合成中具有价值 .

作用机制

安全和危害

未来方向

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

属性

IUPAC Name |

2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-18(2,3)11-8-9-15-13(10-11)16(17(20)21)12-6-4-5-7-14(12)19-15/h4-7,11H,8-10H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFUQJZKMJBHMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)

![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)

![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2359104.png)

![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)